Ethyl 3-(3-(ethylsulfonyl)benzamido)-5-phenylthiophene-2-carboxylate
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Overview
Description
Ethyl 3-(3-(ethylsulfonyl)benzamido)-5-phenylthiophene-2-carboxylate is a complex organic compound that features a thiophene ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-(ethylsulfonyl)benzamido)-5-phenylthiophene-2-carboxylate typically involves multi-step organic reactions. One common approach is to start with the thiophene ring and introduce the phenyl and ethylsulfonyl groups through electrophilic aromatic substitution reactions. The benzamido group can be introduced via amide coupling reactions using reagents such as carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-(ethylsulfonyl)benzamido)-5-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorosulfonic acid.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine.
Scientific Research Applications
Ethyl 3-(3-(ethylsulfonyl)benzamido)-5-phenylthiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an anti-inflammatory or anticancer agent.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 3-(3-(ethylsulfonyl)benzamido)-5-phenylthiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The ethylsulfonyl group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(3-(methylsulfonyl)benzamido)-5-phenylthiophene-2-carboxylate
- Ethyl 3-(3-(propylsulfonyl)benzamido)-5-phenylthiophene-2-carboxylate
Uniqueness
Ethyl 3-(3-(ethylsulfonyl)benzamido)-5-phenylthiophene-2-carboxylate is unique due to the specific combination of functional groups, which can influence its chemical reactivity and biological activity. The ethylsulfonyl group, in particular, can enhance its solubility and stability compared to similar compounds with different alkyl groups.
Properties
IUPAC Name |
ethyl 3-[(3-ethylsulfonylbenzoyl)amino]-5-phenylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO5S2/c1-3-28-22(25)20-18(14-19(29-20)15-9-6-5-7-10-15)23-21(24)16-11-8-12-17(13-16)30(26,27)4-2/h5-14H,3-4H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRLMMPRUIACFCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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